molecular formula C20H17Cl2NO3 B12129961 N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide

Katalognummer: B12129961
Molekulargewicht: 390.3 g/mol
InChI-Schlüssel: VVCBTGVKNMQUSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes chlorinated benzyl and phenoxy groups, as well as a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 2-chlorophenol in the presence of a base such as potassium carbonate to form 2-(2-chlorophenoxy)-4-chlorobenzyl ether.

    Acylation: The intermediate is then subjected to acylation using furan-2-ylmethylamine and acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions such as temperature, pressure, and pH.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorinated benzyl and phenoxy groups can be reduced under specific conditions to form corresponding dechlorinated products.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dechlorinated benzyl and phenoxy derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated aromatic rings and furan moiety may facilitate binding to these targets, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity or alter receptor signaling, resulting in its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-chlorobenzyl)-2-(2-chlorophenoxy)acetamide: Lacks the furan-2-ylmethyl group.

    N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide: Lacks the 2-chlorophenoxy group.

    2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide: Lacks the 4-chlorobenzyl group.

Uniqueness

N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both chlorinated aromatic rings and a furan moiety, which may confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H17Cl2NO3

Molekulargewicht

390.3 g/mol

IUPAC-Name

2-(2-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H17Cl2NO3/c21-16-9-7-15(8-10-16)12-23(13-17-4-3-11-25-17)20(24)14-26-19-6-2-1-5-18(19)22/h1-11H,12-14H2

InChI-Schlüssel

VVCBTGVKNMQUSJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.